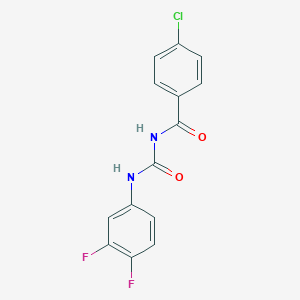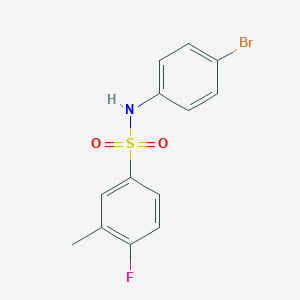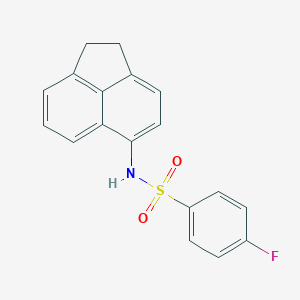![molecular formula C21H15F3N4O2S B284285 N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)
N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PF-06463922 and belongs to the class of kinase inhibitors.
Wirkmechanismus
PF-06463922 exerts its pharmacological effects by selectively inhibiting the activity of MAP4K4. This leads to the suppression of pro-inflammatory cytokine production and the modulation of immune cell function. The inhibition of MAP4K4 also results in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also modulates the function of immune cells such as T cells, B cells, and dendritic cells. In addition, PF-06463922 has been found to inhibit tumor growth and metastasis in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PF-06463922 is its specificity towards MAP4K4, which makes it a valuable tool for studying the role of this kinase in various diseases. However, one of the limitations of PF-06463922 is its low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on PF-06463922. One potential area of investigation is the development of more soluble analogs of this compound. Another area of interest is the identification of biomarkers that can predict the response to PF-06463922 treatment in different diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of PF-06463922 in different cell types and disease models.
Synthesemethoden
The synthesis of PF-06463922 involves a multi-step process that includes the reaction of 4-cyanophenylboronic acid with 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to a Suzuki coupling reaction with 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinylboronic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
PF-06463922 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to be a potent inhibitor of the protein kinase called MAP4K4, which plays a crucial role in the regulation of immune responses and inflammation.
Eigenschaften
Molekularformel |
C21H15F3N4O2S |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F3N4O2S/c1-30-16-8-4-14(5-9-16)17-10-18(21(22,23)24)28-20(27-17)31-12-19(29)26-15-6-2-13(11-25)3-7-15/h2-10H,12H2,1H3,(H,26,29) |
InChI-Schlüssel |
OVZITTFMYNVOBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)